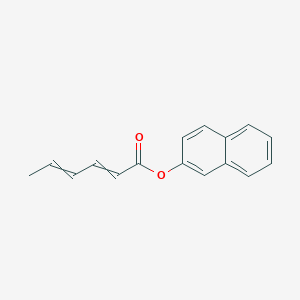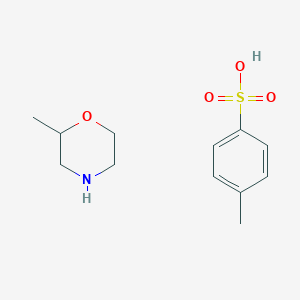![molecular formula C11H13NO3 B14302194 N-[(2-Ethenyl-4,5-dimethoxyphenyl)methylidene]hydroxylamine CAS No. 121607-64-5](/img/structure/B14302194.png)
N-[(2-Ethenyl-4,5-dimethoxyphenyl)methylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-Ethenyl-4,5-dimethoxyphenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C11H13NO3 This compound is characterized by the presence of an ethenyl group and two methoxy groups attached to a phenyl ring, along with a hydroxylamine functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Ethenyl-4,5-dimethoxyphenyl)methylidene]hydroxylamine typically involves the reaction of 2-ethenyl-4,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
N-[(2-Ethenyl-4,5-dimethoxyphenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
N-[(2-Ethenyl-4,5-dimethoxyphenyl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(2-Ethenyl-4,5-dimethoxyphenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its chemical structure and functional groups. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation .
類似化合物との比較
Similar Compounds
- N-[(2,5-Dimethoxyphenyl)methylidene]hydroxylamine
- N-(2,5-Dimethoxyphenyl)-4-ethoxybenzamide
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-[(2-Ethenyl-4,5-dimethoxyphenyl)methylidene]hydroxylamine is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This structural feature allows for diverse applications and interactions in various scientific fields .
特性
CAS番号 |
121607-64-5 |
|---|---|
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC名 |
N-[(2-ethenyl-4,5-dimethoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H13NO3/c1-4-8-5-10(14-2)11(15-3)6-9(8)7-12-13/h4-7,13H,1H2,2-3H3 |
InChIキー |
ZJDYMAIQNKYIIE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)C=C)C=NO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide](/img/structure/B14302115.png)
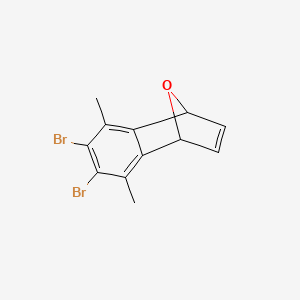
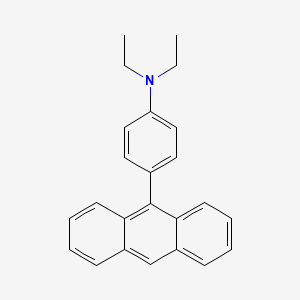
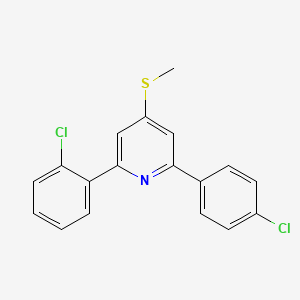

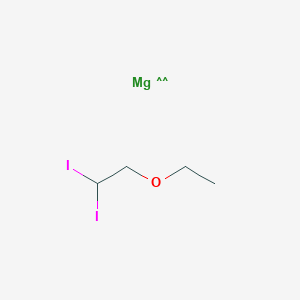
![4,5-Dihydroxy-1-{[2-(2-hydroxyethoxy)ethoxy]methyl}imidazolidin-2-one](/img/structure/B14302168.png)

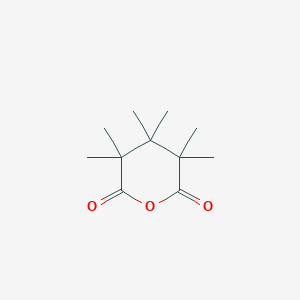
![4-Decyl-4'-[(6-methyloctyl)oxy]-1,1'-biphenyl](/img/structure/B14302179.png)

